6-chloro-3-(4-chlorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
6-chloro-3-(4-chlorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine class. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(4-chlorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the formation of the pyrazolo[1,5-a]pyrimidine scaffold, which is then functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(4-chlorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can yield dechlorinated products.
Scientific Research Applications
6-chloro-3-(4-chlorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-3-(4-chlorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar scaffold but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with additional ring structures and different biological activities.
Uniqueness
6-chloro-3-(4-chlorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C16H15Cl2N3O |
---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
6-chloro-3-(4-chlorophenyl)-2-methyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C16H15Cl2N3O/c1-3-4-12-14(18)16(22)21-15(19-12)13(9(2)20-21)10-5-7-11(17)8-6-10/h5-8,20H,3-4H2,1-2H3 |
InChI Key |
PGEJDSUKZSXPQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N2C(=N1)C(=C(N2)C)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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